2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
Description
This compound is a triazolopyrimidine derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the triazole ring and an N-phenethylacetamide moiety at the 6-position of the pyrimidine core. The 4-ethoxy group on the phenyl ring likely enhances metabolic stability compared to electron-withdrawing substituents (e.g., halogens), while the phenethyl group on the acetamide may improve hydrophobic interactions with biological targets .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-31-18-10-8-17(9-11-18)28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIXAXDIFYKHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one with 4-ethoxybenzaldehyde to form an intermediate, which is then cyclized with hydrazonoyl halides to yield the triazolopyrimidine core . The final step involves the acylation of the triazolopyrimidine with phenethylamine to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent through various mechanisms:
- Enzyme Inhibition : It inhibits cyclin-dependent kinases (CDK), particularly CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Research indicates that the compound possesses antimicrobial activity:
- Mechanism of Action : The triazolopyrimidine scaffold is known to interact with bacterial enzymes, disrupting essential metabolic pathways.
- Case Studies : Studies have reported that similar compounds exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting the potential for further exploration in this area .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit specific inflammatory pathways:
- Biochemical Pathways : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Research Findings : In silico docking studies suggest that the compound can effectively bind to targets involved in inflammatory responses, indicating its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidine Derivatives with Varied Aromatic Substituents
- Compound from : 2-[3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl]-N-methyl-N-phenylacetamide
- Key Differences :
- Aromatic substituent : 3-Fluorophenyl vs. 4-ethoxyphenyl in the target compound. Fluorine’s electronegativity may enhance binding affinity but reduce metabolic stability compared to the ethoxy group.
- Acetamide side chain: N-methyl-N-phenyl vs. N-phenethyl. Hypothetical Implications:
- The 3-fluorophenyl analog may exhibit higher solubility due to reduced hydrophobicity but shorter half-life due to faster metabolism.
Thiazolo[4,5-d]pyrimidine Derivatives ( and )
- Compound from : 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Core Difference: Thiazolo[4,5-d]pyrimidine vs. triazolo[4,5-d]pyrimidine. The sulfur atom in the thiazole ring may alter electronic properties and hydrogen-bonding capacity. Substituent Impact: The coumarin-thienopyrimidine hybrid in suggests a broader π-system for intercalation or fluorescence-based applications, unlike the simpler acetamide in the target compound .
Compound from : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Contrasts :
- Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group.
- The ethyl ester substituent may confer higher lipophilicity compared to the acetamide in the target compound.
Triazolopyrimidine Derivatives with Cyclic Amines ()
- Compound from : (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Key Distinctions:
- Cyclopropylamino and propylthio groups at the 7- and 5-positions, respectively, vs. the 4-ethoxyphenyl in the target compound.
- The hydroxyethoxy group on the cyclopentane ring may enhance solubility but reduce blood-brain barrier penetration compared to the phenethyl group .
- Functional Implications :
- The sulfur atom in the propylthio group could introduce redox activity or metal coordination, absent in the target compound.
Comparative Data Table
Research Findings and Implications
- Receptor Binding : The phenethyl group’s extended alkyl chain could enhance hydrophobic interactions with protein pockets, as seen in other acetamide-based therapeutics .
- Synthetic Challenges : The triazolopyrimidine core requires regioselective synthesis, as evidenced by microwave-assisted methods in similar compounds (e.g., ) .
Biological Activity
The compound 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a derivative of triazolopyrimidine, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine core and an ethoxyphenyl group. The presence of these functional groups contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 0.87 | Induction of apoptosis |
| HepG-2 | 4.03 | Cell cycle arrest at G2/M phase |
| A549 | 3.36 | Increased caspase-3 activity |
| MCF-7 | 2.4 | Upregulation of pro-apoptotic proteins |
These findings suggest that the compound may induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic pathways .
The molecular mechanism underlying the biological activity of this compound involves several key interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer cell proliferation.
- Apoptotic Pathways : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors such as Bcl-2 .
- Cell Cycle Arrest : The compound has demonstrated the ability to arrest the cell cycle at the G2/M phase, which is vital for preventing cancer cell division and promoting apoptosis .
Case Studies
Several studies have evaluated the efficacy of similar compounds in preclinical settings:
- Study on MGC-803 Cells : A derivative exhibited an IC50 value of 0.87 μM, demonstrating potent anticancer activity through apoptosis induction.
- Research on HepG-2 Cells : Another study reported that a related compound could significantly increase caspase-3 levels and induce cell cycle arrest at G2/M phase with an IC50 value of 4.03 μM .
Q & A
Q. What computational and experimental approaches synergize to elucidate degradation pathways?
- Methodological Answer : Combine forced degradation studies (heat, light, oxidizers) with molecular dynamics simulations to predict bond cleavage sites . QTOF-MS/MS and NMR track degradation products, while quantum mechanical calculations (Gaussian 09) model reaction energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
